![molecular formula C30H32N2O B14583628 4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) CAS No. 61470-07-3](/img/structure/B14583628.png)
4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with a complex structure that includes benzyloxy and phenyl groups attached to a methylene bridge, which is further connected to two N,N-dimethylaniline moieties. This compound is known for its applications in various fields, including dye manufacturing and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another method involves the reaction of 4,4’-methylenedianiline with dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted aromatic compounds.
Applications De Recherche Scientifique
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacture of dyes, pigments, and as an analytical reagent for the determination of lead and cyanogens
Mécanisme D'action
The mechanism of action of 4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. For instance, in dye synthesis, it acts as a precursor that undergoes further chemical transformations to produce the desired dye molecules. In analytical applications, it reacts with target analytes to form detectable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline):
4,4’-Bis(dimethylamino)diphenylmethane: Another related compound used in similar applications.
Uniqueness
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
61470-07-3 |
|---|---|
Formule moléculaire |
C30H32N2O |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]-phenyl-phenylmethoxymethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H32N2O/c1-31(2)28-19-15-26(16-20-28)30(25-13-9-6-10-14-25,33-23-24-11-7-5-8-12-24)27-17-21-29(22-18-27)32(3)4/h5-22H,23H2,1-4H3 |
Clé InChI |
DMKAIIPEFGITRO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
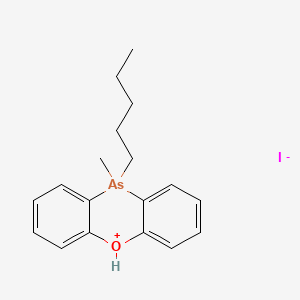
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)

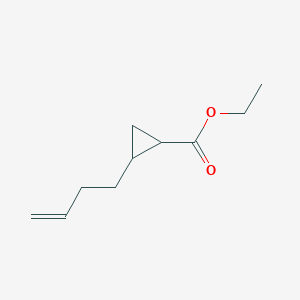
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
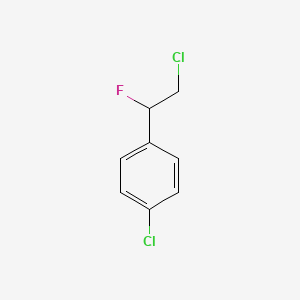
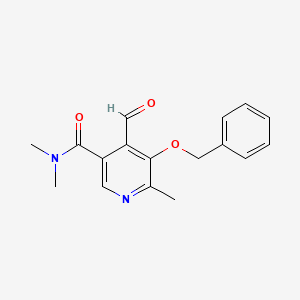
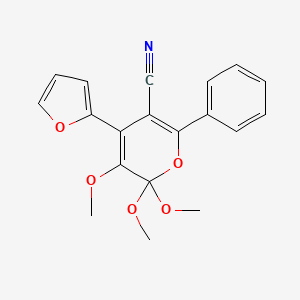
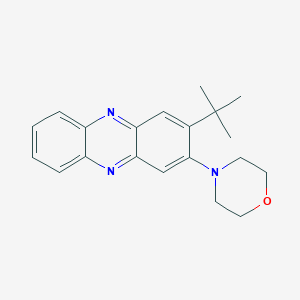
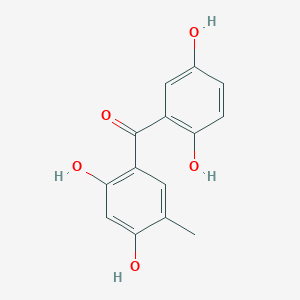
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
